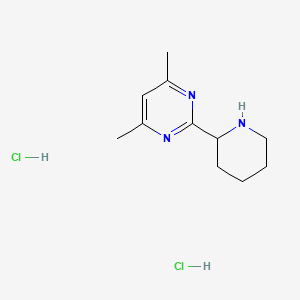

4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride

Description

4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride (CAS: 1361113-55-4) is a pyrimidine derivative characterized by a piperidine ring attached to the pyrimidine core at the 2-position, with methyl groups at the 4- and 6-positions. Its molecular formula is C₁₁H₁₉Cl₂N₃, with a molecular weight of 264.20 g/mol . The compound is synthesized via nucleophilic substitution reactions, such as reacting 2-chloro-4,6-dimethylpyrimidine with piperidine derivatives under controlled conditions . This dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

4,6-dimethyl-2-piperidin-2-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.2ClH/c1-8-7-9(2)14-11(13-8)10-5-3-4-6-12-10;;/h7,10,12H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROWPWPXMUHJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCCN2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound "4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride" is a pyrimidine derivative that has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article will explore its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by data tables and case studies.

Molecular Formula

The molecular formula for this compound is .

Molecular Weight

The molecular weight is approximately 287.21 g/mol.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A study demonstrated that it inhibits cell proliferation in human breast cancer cells (MCF-7) through apoptosis induction .

- Antiviral Properties : Preliminary findings suggest that this compound may inhibit viral replication. A case study involving the evaluation of its effects on the replication of the influenza virus showed promising results, indicating a potential role in antiviral therapy .

Neurological Research

The piperidine component of the compound suggests potential applications in neuropharmacology:

- Cognitive Enhancement : Investigations into cholinergic modulation have shown that related compounds can enhance memory and learning processes. The structure of this compound may facilitate similar effects by acting on acetylcholine receptors .

Enzyme Inhibition Studies

This compound has also been explored for its ability to inhibit specific enzymes:

- Kinase Inhibition : It has been evaluated as an inhibitor of certain kinases involved in cancer progression. Studies have shown that it selectively inhibits the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Table 1: Biological Activities of this compound

| Activity Type | Target/Cell Line | Effect | Reference |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | Induces apoptosis | |

| Antiviral | Influenza Virus | Inhibits viral replication | |

| Cognitive Enhancement | Cholinergic Pathways | Enhances memory | |

| Kinase Inhibition | CDKs | Selective inhibition |

Case Study 1: Antitumor Activity

A comprehensive study was conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Antiviral Efficacy

In a controlled laboratory setting, researchers tested the antiviral efficacy of the compound against influenza virus strains. The results showed a dose-dependent inhibition of viral replication, suggesting its potential as a therapeutic agent against viral infections .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects on cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes critical differences between 4,6-dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride and analogous compounds:

Biological Activity

4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, antitumor, and antiviral effects. This article aims to explore the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine group at position 2. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the compound.

Chemical Formula: CHN·2HCl

Molecular Weight: 236.20 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Several studies have indicated that pyrimidine derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- A recent study evaluated the in vitro antibacterial activity of various pyrimidine derivatives, revealing that modifications at specific positions can enhance their antimicrobial properties .

-

Antitumor Activity

- Pyrimidine derivatives are also recognized for their antitumor effects. Research has demonstrated that certain analogs can inhibit tumor cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

- In particular, compounds related to 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine have been investigated for their ability to target specific kinases involved in cancer progression .

- CNS Activity

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Antitumor | Induces apoptosis in cancer cells | |

| CNS Activity | Potential neuroprotective effects |

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Variant | Modifications | Biological Activity |

|---|---|---|

| 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine | Base structure with piperidine | Antibacterial, Antitumor |

| Halogenated derivatives | Substituted at various positions | Enhanced antimicrobial properties |

| Alkyl substitutions | Varied chain lengths | Altered pharmacokinetics |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by Pasha et al. synthesized a series of pyrimidine-thiones and evaluated their antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that certain modifications significantly increased the antibacterial potency of these compounds . -

Antitumor Mechanism Investigation

Research by Khanage et al. focused on the synthesis of novel pyrimidine derivatives and their evaluation against various cancer cell lines. The study found that specific substitutions led to enhanced selectivity towards tumor cells while minimizing effects on normal cells . -

CNS Activity Exploration

A recent publication explored the neuroprotective properties of pyrimidine derivatives in models of neurodegeneration. The findings suggested that these compounds could modulate apoptotic pathways in neuronal cells, indicating their potential as therapeutic agents for CNS disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrimidine derivatives are prepared by reacting 2-thio-4,6-dimethylpyrimidine with halogenated intermediates (e.g., 2-chloroacetamide derivatives) under basic conditions. Reaction optimization includes controlling temperature (e.g., 60–80°C) and solvent selection (e.g., dichloromethane with sodium hydroxide as a base). Post-reaction purification involves washing with brine, drying over sodium sulfate, and recrystallization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .

- Storage : Keep in airtight containers at ambient temperatures, away from oxidizing agents .

- Spill Management : Neutralize with inert adsorbents and dispose via certified waste handlers .

Q. Which analytical techniques are used to confirm structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent patterns (e.g., methyl groups at positions 4 and 6, piperidine ring conformation) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% by area normalization) and detects impurities .

- X-ray Crystallography : Determines crystal packing and stereochemistry for derivatives .

Advanced Research Questions

Q. How can computational chemistry improve the design of derivatives with enhanced biological activity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking screens binding affinities to target proteins (e.g., kinases). For example, ICReDD integrates computational reaction path searches with experimental validation to prioritize synthetic routes, reducing trial-and-error cycles . Machine learning models trained on structural data (e.g., substituent effects on piperidine-pyrimidine hybrids) can guide SAR studies .

Q. How should researchers address discrepancies in purity assessments between HPLC and mass spectrometry?

- Methodological Answer :

- Root Cause Analysis : HPLC may miss non-UV-active impurities, while MS detects ionizable species. Cross-validate with orthogonal methods (e.g., Karl Fischer titration for water content).

- Method Optimization : Adjust mobile phase pH or column type (e.g., C18 vs. HILIC) to resolve co-eluting peaks. For MS, optimize ionization parameters (e.g., ESI vs. APCI) .

Q. What experimental strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Process Intensification : Use flow chemistry to enhance heat/mass transfer and reduce side reactions.

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve atom economy.

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, solvent polarity, and stoichiometry .

Q. How to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via LC-MS and identify breakdown products (e.g., hydrolysis of the piperidine ring).

- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf life .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays.

- Cellular Profiling : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) and compare to known inhibitors (e.g., gefitinib).

- Molecular Dynamics Simulations : Model binding interactions (e.g., hydrogen bonding with kinase hinge regions) to rationalize selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.